(3-Bromo-5-methylphenyl)methanamine hydrochloride
Overview
Description
(3-Bromo-5-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10BrClN. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a methanamine group. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of (3-Bromo-5-methylphenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 5-methylphenylmethanamine, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid. This step introduces the bromine atom at the 3-position of the phenyl ring.
Hydrochloride Formation: The resulting (3-Bromo-5-methylphenyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(3-Bromo-5-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate. Reduction reactions can convert it into amines or alcohols using reducing agents such as lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Bromo-5-methylphenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block for designing enzyme inhibitors.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom and methyl group contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
(3-Bromo-5-methylphenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
(3-Bromo-4-methyl-5-nitrophenyl)methanamine hydrochloride: This compound has a nitro group instead of a methyl group, which significantly alters its chemical reactivity and biological activity.
(3-Bromo-2-fluorophenyl)methanamine hydrochloride: The presence of a fluorine atom instead of a methyl group affects the compound’s electronic properties and its interactions with biological targets.
The unique combination of functional groups in this compound makes it distinct from these similar compounds, offering specific advantages in certain applications.
Properties
IUPAC Name |
(3-bromo-5-methylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-2-7(5-10)4-8(9)3-6;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFNGRKYVICNLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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